molecular formula C18H24ClNO4 B3029396 2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid CAS No. 644982-77-4

2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid

Cat. No.: B3029396
CAS No.: 644982-77-4
M. Wt: 353.8
InChI Key: AZWWQWVGDHILFO-UHFFFAOYSA-N
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Description

2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid is a synthetic intermediate featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a 3-chlorophenyl moiety at the 4-position, and an acetic acid side chain. The Boc group enhances solubility and stability during synthetic processes, while the 3-chlorophenyl substituent introduces steric and electronic effects critical for downstream reactivity or biological interactions . This compound is primarily utilized in pharmaceutical research as a building block for drug candidates targeting enzymes or receptors, leveraging its modular structure for further derivatization .

Properties

IUPAC Name

2-[4-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-9-7-18(8-10-20,12-15(21)22)13-5-4-6-14(19)11-13/h4-6,11H,7-10,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWWQWVGDHILFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142850
Record name 4-(3-Chlorophenyl)-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644982-77-4
Record name 4-(3-Chlorophenyl)-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=644982-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chlorophenyl)-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is added to protect the nitrogen atom in the piperidine ring. This is usually achieved using tert-butyl chloroformate in the presence of a base.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Organic Synthesis

2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Biochemical Research

The compound is particularly significant in the field of targeted protein degradation, primarily through its role in PROTAC® (Proteolysis Targeting Chimeras) technology. PROTACs utilize linkers to facilitate the recruitment of E3 ubiquitin ligases to specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism allows researchers to modulate protein levels within cells, influencing cellular signaling pathways and metabolic processes.

Key Biochemical Properties:

  • Target Protein Modulation : The compound can alter gene expression and cell signaling pathways by degrading specific proteins.
  • Influence on Cellular Functions : Studies indicate that it can impact various cellular processes, making it a valuable tool for understanding disease mechanisms and therapeutic interventions.

Medicinal Chemistry

Research is ongoing to explore the potential of this compound as a pharmaceutical agent. Its ability to selectively degrade proteins involved in disease pathways presents opportunities for drug development, particularly in cancer therapy where targeting specific oncoproteins can lead to improved treatment outcomes.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in cellular models:

  • Targeted Protein Degradation : Research demonstrated that this compound effectively recruits E3 ligases to specific target proteins, resulting in significant reductions in protein levels within cancer cell lines.
  • Modulation of Signaling Pathways : In vitro studies showed that altering protein levels using this compound can lead to changes in signaling pathways associated with cell proliferation and apoptosis.
  • Therapeutic Development : Ongoing investigations are focused on optimizing this compound's structure to enhance its selectivity and potency as a therapeutic agent against various cancers.

Mechanism of Action

The mechanism of action of 2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituent on Piperidine/Phenyl Group Molecular Formula Molecular Weight (g/mol) pKa (Predicted/Reported) Synthesis Yield Key Data Source
2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid (Target) 3-Chlorophenyl C₁₈H₂₃ClNO₄ 364.83 ~4.0 (estimated)* N/A -
2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid 4-Methoxyphenyl C₁₉H₂₇NO₅ 349.4 N/A N/A MFCD24849184
2-[1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidin-4-yl]acetic acid 2-Methoxyphenyl C₁₉H₂₇NO₅ 349.42 4.66±0.10 N/A CAS 1439897-75-2
2-(1-(tert-Butoxycarbonyl)-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl)acetic acid 4-Trifluoromethylphenyl C₁₉H₂₄F₃NO₄ 403.39 N/A N/A CAS 1439897-86-5
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid 3,3-Difluoropiperidine C₁₂H₁₉F₂NO₄ 279.28 N/A High† CAS 1373503-54-8
2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid 4-Aminopiperidine C₁₂H₂₂N₂O₄ 258.31 N/A N/A CAS 1159983-30-8

Physicochemical Properties

  • Acidity : The 3-chlorophenyl derivative is expected to have a lower pKa (~4.0) than methoxy-substituted analogs (e.g., pKa 4.66 for 2-methoxyphenyl ) due to the electron-withdrawing effect of Cl, enhancing acetic acid deprotonation.
  • Solubility and Stability : Boc-protected compounds generally exhibit improved organic solubility. Bulky substituents (e.g., 4-CF₃) may reduce crystallinity, whereas polar groups (e.g., -NH₂) enhance aqueous solubility .
  • Melting Points : Meta-substituted aryl derivatives (e.g., 3-Cl) likely have higher melting points than para-substituted analogs due to asymmetric crystal packing and stronger dipole interactions .

Biological Activity

2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid, with the CAS number 644982-77-4, is a synthetic compound belonging to the class of piperidine derivatives. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, a chlorophenyl moiety, and an acetic acid group. These structural characteristics contribute to its potential biological activities and applications in medicinal chemistry.

The primary biological activity of this compound is linked to its role in targeted protein degradation. It acts as a key component in PROTAC (Proteolysis Targeting Chimeras) technology, which facilitates the recruitment of E3 ubiquitin ligases to specific target proteins. This interaction leads to the ubiquitination and subsequent degradation of these proteins by the proteasome, thereby modulating various cellular processes such as cell signaling, gene expression, and metabolism .

Cellular Effects

Research indicates that this compound influences several cellular functions:

  • Cell Signaling : By degrading specific proteins involved in signaling pathways, it can alter cellular responses to external stimuli.
  • Gene Expression : Modulation of protein levels can lead to changes in gene transcription and translation processes.
  • Metabolic Regulation : The degradation of metabolic enzymes can impact overall cellular metabolism.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives. The following table summarizes key differences:

Compound NameStructural FeaturesBiological Activity
This compoundPiperidine ring, Boc group, ChlorophenylTargeted protein degradation via PROTAC
tert-Butyl carbamateSimple carbamate structureLimited biological activity
N-Boc-hydroxylamineHydroxylamine structure with Boc protectionUsed in organic synthesis but less bioactive

Case Study 1: Targeted Protein Degradation

A study demonstrated that compounds similar to this compound effectively targeted proteins associated with cancer cell proliferation. The compound was shown to induce apoptosis in breast cancer cell lines by promoting the degradation of anti-apoptotic proteins, thus enhancing therapeutic efficacy .

Case Study 2: Synthesis and Biological Testing

In a recent investigation, researchers synthesized various analogs of this compound to evaluate their biological activities. The results indicated that modifications to the chlorophenyl group could enhance the compound's potency against specific cancer cell lines. This highlights the importance of structural optimization in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid
Reactant of Route 2
2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid

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